Cyclopentadecanone Oxime

Description

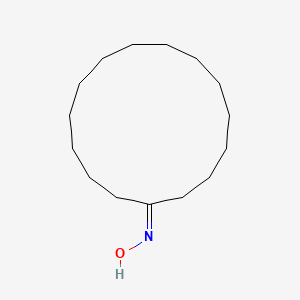

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentadecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLVMHHSQXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=NO)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338916 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34341-05-4 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cyclopentadecanone oxime molecular formula and structure

Structural Dynamics, Synthesis, and Macrocyclic Utility in Chemical Biology[1]

Executive Summary

Cyclopentadecanone oxime (CAS: 34341-05-4) represents a critical intermediate in the chemistry of large-ring compounds. While historically valued as the direct precursor to 1-azacyclohexadecan-2-one (a musk lactam and Nylon-15 monomer), its utility has expanded into medicinal chemistry. As a stable, lipophilic macrocycle (

PART 1: Molecular Architecture & Physicochemical Profile

The 15-membered ring of cyclopentadecanone oxime occupies a unique "Goldilocks zone" in macrocyclic chemistry: it is large enough to be free of Pitzer (torsional) and Baeyer (angle) strain, yet small enough to maintain a defined conformational preference compared to open-chain analogs.

1.1 Fundamental Specifications

| Property | Value | Context |

| IUPAC Name | N-cyclopentadecylidenehydroxylamine | |

| Molecular Formula | ||

| Molecular Weight | 239.40 g/mol | |

| CAS Number | 34341-05-4 | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 75–76 °C | Indicates high lattice stability for a lipid-like molecule.[1] |

| Calculated LogP | ~5.3 | High lipophilicity; significant for membrane permeability in drug design. |

| Flash Point | ~237 °C | High thermal stability.[2] |

1.2 Conformational Dynamics

Unlike smaller cycloalkanes (C6-C10) which suffer from transannular strain (Prelog strain), the C15 ring is relatively strain-free. However, the

-

Geometric Isomerism: The oxime group exhibits

isomerism. In macrocycles, the E-isomer is generally thermodynamically preferred due to reduced steric clash between the hydroxyl group and the ring methylene protons. -

Lattice Packing: In the solid state, odd-numbered macrocycles like C15 often adopt "quinquangular" (five-cornered) conformations to maximize intermolecular Van der Waals forces, unlike the "rectangular" [3333] conformation of C12 rings.

PART 2: Synthetic Pathways & Process Chemistry[4][5][6][7]

The synthesis of cyclopentadecanone oxime is a condensation reaction between cyclopentadecanone (Exaltone) and hydroxylamine. While conceptually simple, the process requires strict pH control to prevent the reverse reaction (hydrolysis) or the formation of side products.

2.1 Validated Synthesis Protocol

Objective: Preparation of high-purity cyclopentadecanone oxime from cyclopentadecanone.

Reagents:

-

Cyclopentadecanone (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.2 eq) -

Sodium Acetate (

) (1.5 eq) - Acts as a buffer. -

Solvent: Ethanol/Water (4:1 v/v) or Methanol.

Methodology:

-

Solubilization: Dissolve 10 mmol of cyclopentadecanone in 25 mL of Ethanol at 40°C. Ensure complete dissolution to maintain homogeneity.

-

Buffer Preparation: Dissolve Sodium Acetate (15 mmol) and Hydroxylamine HCl (12 mmol) in 5 mL of deionized water.

-

Scientific Rationale: The

neutralizes the HCl released by the hydroxylamine salt. Without this, the pH would drop, protonating the oxime oxygen and catalyzing hydrolysis back to the ketone.

-

-

Addition: Dropwise add the aqueous amine solution to the ethanolic ketone solution over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The ketone spot (

) should disappear. -

Workup:

-

Cool to room temperature. The oxime often precipitates due to its low water solubility.

-

Remove ethanol under reduced pressure.

-

Extract the residue with Dichloromethane (DCM). Wash with water to remove salts.

-

Dry organic layer over

and concentrate.

-

-

Purification: Recrystallize from minimal hot methanol to yield white needles.

2.2 Synthesis Workflow Visualization

Figure 1: Step-by-step process flow for the synthesis of cyclopentadecanone oxime, highlighting the critical buffering step.

PART 3: Reactivity – The Beckmann Rearrangement[6][8][9][10]

The defining reaction of cyclopentadecanone oxime is the Beckmann rearrangement, which expands the 15-membered ring into a 16-membered lactam (1-azacyclohexadecan-2-one). This transformation is stereospecific.

3.1 Mechanistic Causality

The rearrangement is driven by the migration of the alkyl group anti-periplanar to the hydroxyl leaving group.

-

Activation: The oxime -OH is protonated (using

or Polyphosphoric acid) or activated (using -

Migration: As the leaving group departs, the C-C bond anti to the nitrogen migrates to the nitrogen atom.

-

Hydrolysis: The resulting nitrilium ion is trapped by water to form the amide (lactam).

Critical Insight: In macrocycles, the migratory aptitude is less about the electronic nature of the group (as in acetophenone oximes) and more about the conformation. The group that is trans to the -OH in the stable conformer will migrate.

3.2 Mechanism Diagram

Figure 2: The Beckmann Rearrangement mechanism. The 1,2-shift expands the ring from C15 to a C16 hetero-cycle.

PART 4: Applications in Drug Discovery & Chemical Biology[1]

While the fragrance industry utilizes the lactam derivative, the oxime itself is gaining traction in pharmaceutical research as a scaffold for Macrocyclic Kinase Inhibitors .

4.1 Conformational Restriction

Small molecule drugs often suffer from entropic penalties upon binding to a protein. Macrocycles like cyclopentadecanone oxime are "pre-organized."

-

Significance: By incorporating the oxime motif into a macrocycle, researchers can lock the conformation of a pharmacophore.

-

Example: Recent studies in J. Med. Chem. highlight oxime macrocycles as inhibitors for Influenza A virus (H1N1) and various kinases. The oxime linker provides a rigid yet modifiable point for diversification.

4.2 The "Linker" Utility

The oxime bond (

-

PROTACs (Proteolysis Targeting Chimeras): Using the macrocycle as a linker between an E3 ligase ligand and a target protein ligand.

-

Supramolecular Hosts: The lipophilic cavity of the C15 ring can host small hydrophobic guests, relevant in drug delivery formulations.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime. Retrieved from [Link]

-

Macrocycles in Drug Discovery: Marsault, E., & Peterson, M. L. (2011).[3] Macrocycles Are Great Cycles: Applications, Opportunities, and Challenges of Synthetic Macrocycles in Drug Discovery.[3][4] Journal of Medicinal Chemistry, 54(7), 1961–2004.[3] Retrieved from [Link]

-

Oxime Medicinal Chemistry: Xu, D., et al. (2024).[4] Modular Biomimetic Strategy Enables Discovery and SAR Exploration of Oxime Macrocycles as Influenza A Virus (H1N1) Inhibitors.[3][4] Journal of Medicinal Chemistry, 67(10), 8201-8224.[3][4] Retrieved from [Link][3][4]

-

Beckmann Rearrangement Mechanism: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[5][6][7][8] (Standard Reference Text).

Sources

- 1. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. arpgweb.com [arpgweb.com]

physical and chemical properties of cyclopentadecanone oxime

Content Type: Technical Monograph / Chemical Profile Subject: Cyclopentadecanone Oxime (CAS: 34341-05-4) Target Audience: Synthetic Chemists, Process Engineers, and Fragrance/Polymer Researchers.

Executive Summary

Cyclopentadecanone oxime (

This guide details the physicochemical properties, synthesis, spectroscopic signatures, and reaction mechanisms of cyclopentadecanone oxime, with a specific focus on its behavior during ring expansion.

Physicochemical Specifications

The physical profile of cyclopentadecanone oxime is dominated by its large hydrophobic cycloalkane ring contrasted with the polar oxime headgroup.

| Property | Value / Description | Source |

| IUPAC Name | [1] | |

| CAS Number | 34341-05-4 | [1][2] |

| Molecular Formula | [1] | |

| Molecular Weight | 239.40 g/mol | [1] |

| Melting Point | 75 – 76 °C | [2][5] |

| Boiling Point (Pred.) | ~375 °C (at 760 mmHg) | [2] |

| Density (Solid) | ~0.96 g/cm³ | [2] |

| Appearance | White to pale yellow crystalline needles | [5] |

| Solubility | Soluble in ethanol, methanol, chloroform, DCM.[1][2] Insoluble in water. | [5] |

| LogP (Calc.) | ~5.3 (High lipophilicity) | [1] |

Molecular Architecture & Conformation

Unlike smaller rings (C5–C7) which adopt rigid conformations, the 15-membered ring of cyclopentadecanone oxime exhibits significant conformational flexibility.

-

Macrocyclic Strain: The ring is large enough to be virtually strain-free (Pitzer strain), adopting a "rectangular" or "square-like" conformation with corner carbons to minimize transannular hydrogen interactions.

-

Oxime Geometry: The

bond allows for E (anti) and Z (syn) isomerism.[3] In macrocyclic oximes, the E-isomer is typically thermodynamically favored due to steric repulsion between the hydroxyl group and the large ring methylene protons in the Z-configuration.

Synthesis & Fabrication

The standard synthesis involves the condensation of cyclopentadecanone with hydroxylamine hydrochloride. Due to the hydrophobicity of the ketone, a co-solvent system (Ethanol/Water or Methanol/Pyridine) is required to ensure homogeneity.

Protocol: Oximation of Cyclopentadecanone

Reagents:

-

Cyclopentadecanone (1.0 eq)[4]

-

Hydroxylamine Hydrochloride (

) (1.5 eq) -

Sodium Acetate (

) (2.0 eq) or Pyridine -

Solvent: Ethanol (95%) or Methanol

Procedure:

-

Dissolution: Dissolve cyclopentadecanone in ethanol at 50°C.

-

Preparation of Reagent: Dissolve

and -

Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. The mixture may become cloudy; add sufficient ethanol to clarify if necessary.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–4 hours. Monitor consumption of ketone by TLC (Eluent: Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. The oxime often crystallizes out. If not, remove ethanol under reduced pressure. Add cold water to precipitate the product.

-

Purification: Filter the solid and wash with cold water. Recrystallize from aqueous ethanol or methanol to yield white needles (MP: 75–76°C).

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the synthesis of cyclopentadecanone oxime from its ketone precursor.

Spectroscopic Characterization

Accurate identification relies on distinguishing the oxime functionality from the parent ketone.

Infrared Spectroscopy (FT-IR)

- : 3200–3400 cm⁻¹ (Broad, H-bonded). Distinct from the absence of OH in the ketone.[5][6]

- : 1640–1665 cm⁻¹ (Weak to Medium). Diagnostic band for oximes/imines.

- : 930–960 cm⁻¹.

- : 2850–2920 cm⁻¹ (Strong). Typical methylene stretches of the macrocycle.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz,

-

8.5–9.5 ppm (1H, br s): Oxime OH (Exchangeable with

-

2.2–2.5 ppm (4H, m):

- 1.2–1.8 ppm (~24H, m): Bulk Methylene protons of the ring.

-

8.5–9.5 ppm (1H, br s): Oxime OH (Exchangeable with

-

C NMR (100 MHz,

Chemical Reactivity: The Beckmann Rearrangement[5][6][8][9][10]

The most critical application of cyclopentadecanone oxime is its conversion to 1-aza-2-cyclohexadecanone (pentadecanolactam) via the Beckmann Rearrangement. This reaction expands the 15-membered carbon ring into a 16-membered heteroatomic ring.

Mechanism & Causality

The reaction is driven by the protonation of the oxime hydroxyl group, converting it into a good leaving group (

Reagents:

-

Traditional:

(conc.), -

Modern/Mild: Cyanuric Chloride (TCT) with

, or Iodine in ionic liquids.

Beckmann Rearrangement Pathway

Figure 2: Mechanistic pathway of the Beckmann Rearrangement converting the C15 oxime to the C16 lactam.

Applications in Research & Development

Polymer Chemistry (Nylon Analogs)

The resulting lactam (1-aza-2-cyclohexadecanone) can undergo ring-opening polymerization (ROP) to form Nylon-15 (polypentadecanamide).

-

Properties: High hydrophobicity, low moisture absorption, and flexibility compared to Nylon-6.

-

Use Case: Engineering thermoplastics requiring dimensional stability.

Fragrance Industry

While the oxime itself is odorless or has a faint chemical smell, it is a gateway to musk compounds.

-

Exaltolide Precursor: The lactam can be hydrolyzed to the amino acid, then converted to the hydroxy acid, and finally cyclized to Exaltolide (cyclopentadecanolide), one of the finest synthetic musks [6].

Supramolecular Chemistry

The large ring size makes cyclopentadecanone oxime an interesting ligand for coordination chemistry. It can form complexes with transition metals (

References

-

PubChem. (2025).[9] Cyclopentadecanone Oxime - Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). Beckmann Rearrangement: Mechanism and Catalysts. [Link]

-

Wikipedia. (2024). Cyclopentadecanolide and Macrocyclic Musks. [Link]

Sources

- 1. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopentadecanone(502-72-7) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]

- 7. CYCLOPENTANONE OXIME(1192-28-5) 1H NMR [m.chemicalbook.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of Cyclopentadecanone Oxime: Bridging Theory and Application

Here is an in-depth technical guide on the quantum chemical calculations for cyclopentadecanone oxime.

Authored by: A Senior Application Scientist

Abstract

Cyclopentadecanone oxime, a significant macrocyclic compound, holds considerable interest in fields ranging from perfumery to medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for harnessing its full potential, particularly in the rational design of novel therapeutics. This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on cyclopentadecanone oxime. We move beyond a mere recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a self-validating and robust computational protocol. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to gain deep molecular insights.

Introduction: The Case for a Computational Deep Dive

Cyclopentadecanone oxime (C₁₅H₂₉NO) is an organic molecule characterized by a 15-membered carbon ring and an oxime functional group (C=N-OH).[1][2][3] While it has established uses, the broader oxime family is recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Notably, oximes are crucial as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning, underscoring their therapeutic relevance.[5][6]

To explore and optimize the potential of cyclopentadecanone oxime in drug development, we must first understand its fundamental molecular characteristics. Quantum chemical calculations offer a powerful, in silico alternative to purely experimental approaches, allowing us to predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.[7] Methodologies like Density Functional Theory (DFT) are instrumental in modern drug design, providing insights into molecular interactions, reaction mechanisms, and binding affinities that guide the synthesis of more effective and targeted drugs.[8][9][10]

This guide outlines a complete workflow for the computational analysis of cyclopentadecanone oxime, from initial structure preparation to the crucial step of experimental validation.

The Theoretical Bedrock: Choosing the Right Tools

The core of quantum chemistry is the Schrödinger equation, which, for a multi-electron system like cyclopentadecanone oxime, cannot be solved exactly.[11] Therefore, we rely on well-established approximations.

Hartree-Fock (HF) vs. Density Functional Theory (DFT)

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction using a single Slater determinant. It operates on a self-consistent field (SCF) principle, iteratively refining the molecular orbitals.[12][13] While fundamental, HF theory neglects electron correlation, which can be a significant limitation for quantitative accuracy.

-

Density Functional Theory (DFT): DFT offers a pragmatic and highly effective alternative. Instead of calculating the full wavefunction, it focuses on the electron density, a simpler, observable quantity.[13] This approach implicitly includes electron correlation through an exchange-correlation functional. For most applications in drug discovery and molecular property prediction, DFT provides an excellent balance of computational efficiency and accuracy.[8][14] Our protocol will primarily leverage DFT for this reason.

Basis Sets: The Language of Orbitals

Molecular orbitals are constructed from a set of mathematical functions known as a basis set.[15][16] The choice of basis set is a critical decision that balances accuracy against computational demand.

-

Pople Basis Sets (e.g., 6-31G(d,p)): These are widely used and offer a good starting point. The "6-31G" describes the number of Gaussian functions used to represent core and valence orbitals. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds.

-

Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[17]

For this guide, we will employ the B3LYP/6-31G(d,p) level of theory—a combination of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the Pople 6-31G(d,p) basis set. This combination is renowned for its reliability in predicting the geometries and properties of organic molecules.[18][19]

The Experimental Protocol: A Self-Validating Workflow

The following protocol details a step-by-step methodology for the comprehensive quantum chemical analysis of cyclopentadecanone oxime using a standard software package like Gaussian.[20][21][22]

Step 1: Initial Structure Generation

The first step is to generate a 3D coordinate file for cyclopentadecanone oxime. This can be done using any molecular building software. It is important to consider the potential for E/Z isomerism around the C=N double bond, as oximes can exist as geometric isomers.[23][24] Both isomers should ideally be modeled to determine their relative stabilities.

Step 2: Geometry Optimization

The initial structure is a mere guess. We must find the most stable 3D arrangement of atoms, which corresponds to a minimum on the potential energy surface.[25]

Protocol:

-

Load the initial 3D structure of cyclopentadecanone oxime.

-

Set up a geometry optimization calculation.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

Execute the calculation. The software will iteratively adjust the atomic positions to minimize the molecule's total energy.

Caption: A streamlined workflow for quantum chemical analysis.

Step 3: Vibrational Frequency Analysis

A successful optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the result.

Protocol:

-

Use the optimized geometry from the previous step.

-

Set up a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

-

Output: This calculation also provides valuable data, including predicted infrared (IR) vibrational modes, Raman activities, and thermochemical properties like enthalpy and Gibbs free energy.[26]

Step 4: Calculation of Molecular Properties

With a validated structure, we can now compute a range of properties that describe the molecule's behavior.

Protocol:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Request the calculation of the following properties:

-

Molecular Orbitals: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.[18]

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[18]

-

NMR Shielding Tensors: These can be converted into predicted ¹H and ¹³C NMR chemical shifts for direct comparison with experimental spectra.[24]

-

Caption: The HOMO-LUMO relationship in molecular orbital theory.

Results and Interpretation: From Numbers to Insights

The output of these calculations will be a wealth of quantitative data. For clarity and comparative analysis, this data should be systematically organized.

Table 1: Key Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (if available) |

| Bond Length | C=N | Value Å | Value Å |

| Bond Length | N-O | Value Å | Value Å |

| Bond Angle | C-N-O | Value ° | Value ° |

| Dihedral Angle | C-C-C-C (Ring) | Value ° | Value ° |

| (Note: Experimental data for direct comparison may require sourcing from crystallographic databases for similar macrocyclic oximes.)[24] |

Table 2: Calculated Electronic and Molecular Properties

| Property | Calculated Value (B3LYP/6-31G(d,p)) | Interpretation |

| HOMO Energy | Value eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | Value eV | Energy of the first unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | Value eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Value Debye | Measures the overall polarity of the molecule. |

The Litmus Test: Validation Against Experimental Reality

Computational models are powerful, but their predictions must be validated against real-world experimental data to establish trustworthiness.[27][28] This is the most critical step in ensuring the scientific integrity of the study.

Validation Protocol:

-

Spectroscopic Comparison:

-

IR Spectrum: Compare the calculated vibrational frequencies with an experimental FT-IR spectrum of cyclopentadecanone oxime. Note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation; a scaling factor (typically ~0.96 for B3LYP) is often applied.

-

NMR Spectrum: Compare the calculated ¹H and ¹³C chemical shifts with experimental NMR data.[23] Public databases like PubChem and the NIST Chemistry WebBook are excellent resources for obtaining experimental spectra.[3][29]

-

-

Geometric Comparison:

-

If X-ray crystal structure data exists for cyclopentadecanone oxime or a closely related analogue, compare the key bond lengths and angles from the optimized geometry with the crystallographic data.[24]

-

Table 3: Comparison of Calculated vs. Experimental Spectroscopic Data

| Spectrum | Key Peak/Shift | Calculated Value | Experimental Value |

| IR | O-H stretch | ~3400 cm⁻¹ | Value from spectrum |

| IR | C=N stretch | ~1660 cm⁻¹ | Value from spectrum |

| ¹³C NMR | C=N carbon | ~160 ppm | Value from spectrum |

| ¹H NMR | N-OH proton | ~10 ppm | Value from spectrum |

| (Note: Experimental values are approximate and should be sourced from actual spectra.)[23] |

Conclusion: Synthesizing Computational Insight for Practical Application

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of cyclopentadecanone oxime. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set, we can reliably predict its geometric, electronic, and spectroscopic properties. The emphasis on a self-validating protocol, culminating in a rigorous comparison with experimental data, ensures that the computational results are not merely theoretical constructs but are anchored in physical reality.

The insights gained from these calculations—from identifying reactive sites via the MEP to understanding electronic stability through the HOMO-LUMO gap—are invaluable for professionals in drug development. This computational framework provides the detailed molecular understanding necessary to guide the synthesis of novel derivatives, predict their behavior, and ultimately accelerate the discovery of new and effective therapeutic agents.

References

- Smolecule. (2023). Cyclopentadecanone Oxime.

- Benchchem. Spectroscopic Profile of Cyclopentanone Oxime: An Isomeric Analysis.

- eScholarship. (2021).

- Research, Society and Development. (2021).

- SciSpace. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide.

- ECHEMI. 34341-05-4, CYCLOPENTADECANONE OXIME Formula.

- MDPI.

- PubChem - NIH. Cyclopentadecanone Oxime | C15H29NO | CID 551985.

- Fiveable.

- ResearchGate.

- Wikipedia. Basis set (chemistry).

- Gaussian.com.

- PubMed Central. (2025).

- ACS Publications. (2022).

- PubMed. (1996). Pharmacological effects of oximes: how relevant are they?

- Wikipedia. Gaussian (software).

- Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology.

- Longdom Publishing. Role of DFT in Drug Design: A Mini Review.

- ACS Publications.

- Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes.

- Deep Origin. Density Functional Theory (DFT)

- RITME.

- NIST Chemistry WebBook. Cyclododecanone, oxime.

- MDPI.

- NIST Chemistry WebBook. Cyclododecanone, oxime.

- PubMed Central. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

- Oregon St

- ResearchGate. (2025). Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: A critical review.

- Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol.

- Quora. (2014). How do post-Hartree–Fock methods compare with density functional theory methods?

- Sherrill, C. D. Basis Sets in Quantum Chemistry. Georgia Institute of Technology.

- Ketkaew, R.

Sources

- 1. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. escholarship.org [escholarship.org]

- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 13. quora.com [quora.com]

- 14. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. gaussian.com [gaussian.com]

- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 22. ritme.com [ritme.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Rangsiman Ketkaew - Gaussian: Start to Practice Computational Chemistry [sites.google.com]

- 26. Gaussian | Technology | Oregon State University [technology.oregonstate.edu]

- 27. fiveable.me [fiveable.me]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Cyclododecanone, oxime [webbook.nist.gov]

The Oxime Ether in Macrocyclic Drug Design: Synthesis, Stability, and Application

Executive Summary

The oxime functional group (

This technical guide addresses the engineering of oxime-linked macrocycles, focusing on the oxime ether as the drug-relevant entity. It synthesizes mechanistic kinetics, E/Z isomerism control, and validated protocols for solid-phase synthesis, providing a roadmap for researchers to utilize this motif for peptide stapling and macrocyclic library generation.

Chemical Fundamentals: The Oxime Bond

To effectively deploy oxime chemistry, one must understand the thermodynamic and kinetic principles governing its formation and stability.

Mechanism and Catalysis

The formation of an oxime from a carbonyl (ketone/aldehyde) and an alkoxyamine is a reversible condensation reaction. It proceeds via a tetrahedral carbinolamine intermediate, followed by dehydration.

-

Acid Catalysis: The reaction is most efficient at pH 4.5. At this pH, the carbonyl oxygen is protonated (increasing electrophilicity), but the alkoxyamine nitrogen remains largely unprotonated (maintaining nucleophilicity).

-

Nucleophilic Catalysis (Aniline): In neutral buffers (pH 7.0), the reaction is sluggish. Aniline accelerates this by forming a highly reactive protonated Schiff base intermediate, which then undergoes rapid transimination with the alkoxyamine.

Thermodynamic Stability

The oxime bond is significantly more stable than hydrazones or imines due to the "alpha-effect" and the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen (

Stability Hierarchy:

E/Z Isomerism

The C=N double bond introduces stereoisomerism.

-

E-Isomer: Generally thermodynamically favored due to reduced steric clash and favorable dipole alignment.

-

Z-Isomer: Can be stabilized by intramolecular hydrogen bonding or specific macrocyclic constraints.

-

Implication: In macrocycles, the ring size often dictates the E/Z ratio. Small rings may force a Z-configuration, while larger rings relax into the E-form. This isomerism must be monitored via NMR/HPLC as it drastically affects target binding affinity.

Visualization: Mechanistic Pathways

Diagram 1: Aniline-Catalyzed Oxime Ligation

This diagram illustrates the catalytic cycle where aniline acts as a nucleophilic catalyst to bypass the slow direct attack on the ketone.

Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that undergoes rapid transimination with the alkoxyamine to yield the stable oxime ether.

Strategic Application: Macrocyclization Logic

When designing a macrocycle, the choice of ligation chemistry is pivotal. The oxime ether linkage is best utilized when chemoselectivity and aqueous solubility are prioritized over forming an all-carbon scaffold.

Diagram 2: Macrocyclization Decision Matrix

Use this logic flow to determine if oxime ligation is the correct tool for your specific drug design campaign.

Caption: Decision tree for selecting macrocyclization chemistry. Oxime ligation excels for unprotected peptides requiring enhanced aqueous solubility.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Oxime-Linked Macrocycles

This protocol describes the "on-resin" installation of the carbonyl and alkoxyamine, followed by cleavage-induced cyclization. This is superior to solution-phase cyclization due to the "pseudo-dilution" effect on solid support, though cleavage-induced cyclization often occurs in solution immediately after release.

Reagents:

-

Resin: Rink Amide MBHA.

-

Aminooxy Unit: Boc-aminooxy-acetic acid (or similar).

-

Carbonyl Unit: Levulinic acid (for ketone) or 4-formylbenzoic acid (for aldehyde).

-

Cleavage Cocktail: 92.5% TFA, 2.5%

, 2.5% TIPS, 2.5% Aniline (optional catalyst).

Step-by-Step Workflow:

-

Peptide Assembly: Synthesize the linear peptide using standard Fmoc/tBu SPPS protocols.

-

N-Terminal Capping (Carbonyl):

-

Deprotect the N-terminal Fmoc.

-

Couple Levulinic acid (10 eq), HATU (9.5 eq), and DIEA (20 eq) in DMF for 1 hour.

-

Note: Ketones are more stable than aldehydes against oxidation but react slower.

-

-

Side-Chain Deprotection (Alkoxyamine):

-

Ensure the aminooxy group was introduced using a Boc-protected monomer (e.g., Boc-N-aminooxy-L-lysine) or via a specific side-chain deprotection strategy (e.g., Mmt removal followed by acylation).

-

Crucial: The aminooxy nitrogen must be protected with Boc during synthesis to prevent premature reaction or acylation.

-

-

Cleavage & Cyclization:

-

Treat resin with the Cleavage Cocktail for 2-3 hours.

-

The high acid concentration removes the Boc group, exposing the nucleophilic

. -

Cyclization: In many cases, cyclization occurs spontaneously in the cleavage cocktail. If not, precipitate the peptide in ether, dissolve in Acetate Buffer (pH 4.5, 50% Acetonitrile), and stir at RT. Monitor by LCMS.

-

-

Purification:

-

Purify via RP-HPLC (C18 column).

-

Note: Oxime isomers (E/Z) may separate.[1] Collect both if interconversion is fast, or isolate the major bioactive isomer.

-

Protocol B: Hydrolytic Stability Assay

To validate the drug-likeness of the macrocycle, its resistance to hydrolysis must be quantified.

-

Preparation: Dissolve the purified oxime macrocycle (100 µM) in three buffers:

-

pH 2.0 (Simulated Gastric Fluid).

-

pH 7.4 (PBS, Physiological).

-

pH 9.0 (Basic challenge).

-

-

Incubation: Incubate at 37°C.

-

Sampling: Inject aliquots into RP-HPLC at t=0, 1h, 4h, 24h, and 48h.

-

Analysis: Measure the Area Under Curve (AUC) of the parent peak.

-

Acceptance Criteria: <5% degradation after 24h at pH 7.4 is standard for lead compounds.

-

Physicochemical & Pharmacokinetic Properties[2][3][4]

Solubility and Permeability

The oxime ether linkage (

-

Pros: Enhances aqueous solubility, often a limiting factor in macrocycles.

-

Cons: The polarity can reduce passive membrane permeability (PAMPA/Caco-2).

-

Mitigation: Use lipophilic linkers (e.g., propyl or butyl chains) attached to the oxime oxygen to balance LogD.

Metabolic Stability

-

CYP450: Oxime ethers are generally resistant to oxidative cleavage by Cytochrome P450 isoforms, unlike simple imines.

-

Reductive Metabolism: Under hypoxic conditions, or via specific liver reductases, the N-O bond can be cleaved to the corresponding amine and alcohol. However, this is a slow process compared to azo-reduction.

-

Phase II: If the oxime is not alkylated (i.e.,

), it is a rapid substrate for Glucuronidation (UGT). Always use oxime ethers (

Data Summary: Linker Comparison

| Feature | Oxime Ether | Triazole (Click) | Olefin (RCM) | Amide (Lactam) |

| Formation pH | 4.5 (Acidic) | Neutral | Neutral/Organic | Basic/Neutral |

| Reversibility | Semi-Reversible | Irreversible | Irreversible | Irreversible |

| Polarity | Moderate | Moderate | Low | High |

| Metabolic Risk | Reductive Cleavage | Low | Oxidation (Epoxide) | Proteolysis |

| Stereoisomers | E/Z Mixture | Regioisomers (1,4 vs 1,5) | E/Z Mixture | None |

References

-

Kalia, J., & Raines, R. T. (2008).[2] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3] Link

-

Davies, L. J., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2806–2809. Link

-

Haney, C. M., et al. (2011). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemical Communications, 47(38), 10915-10917. Link

-

Ulrich, S., et al. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry – A European Journal, 20(1), 34–41. Link

-

Soltani Rad, M. N., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis, 2010(10), 1724-1730. Link

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of Cyclopentadecanone Oxime

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of cyclopentadecanone oxime, a key intermediate in synthetic organic chemistry. The protocol details the oximation of cyclopentadecanone using hydroxylamine hydrochloride. This guide is designed for researchers in organic synthesis, materials science, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Cyclopentadecanone, also known as Exaltone®, is a macrocyclic ketone highly valued in the fragrance industry for its strong, musk-like scent.[1] Its conversion to cyclopentadecanone oxime is a critical transformation, opening pathways to further functionalization. The most significant application of cyclic oximes is their rearrangement into lactams via the Beckmann rearrangement, a foundational reaction in polymer chemistry, famously used in the production of Nylon 6 from caprolactam (the lactam of cyclohexanone oxime).[2]

The synthesis of an oxime from a ketone is a classic condensation reaction.[3] This process involves the reaction of a carbonyl compound with hydroxylamine or its salts.[4] The resulting oxime (C=N-OH) is a stable and versatile functional group, serving as a precursor for amides, nitriles, and other nitrogen-containing compounds.[4][5]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of cyclopentadecanone oxime from cyclopentadecanone and hydroxylamine proceeds via a two-stage nucleophilic addition-elimination mechanism.[6]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cyclopentadecanone. This step forms a tetrahedral intermediate known as a carbinolamine.[6][7] The nucleophilicity of the nitrogen atom is enhanced by the adjacent oxygen atom.[8]

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration. Following a series of proton transfers, a molecule of water is eliminated, leading to the formation of the carbon-nitrogen double bond characteristic of the oxime.[8]

The reaction rate is pH-dependent; it is typically catalyzed by a mild acid or base.[3] Using hydroxylamine hydrochloride requires the addition of a base, such as sodium acetate or potassium hydroxide, to generate the free hydroxylamine nucleophile in situ.[3][9]

Caption: Fig. 1: Reaction Mechanism of Oxime Formation

Experimental Protocol

This protocol is optimized for the synthesis of high-purity cyclopentadecanone oxime on a laboratory scale.

Materials and Equipment

| Reagents & Materials | Grade | Supplier Example |

| Cyclopentadecanone (Exaltone®) | >98% | Sigma-Aldrich |

| Hydroxylamine hydrochloride | >99% | Sigma-Aldrich |

| Sodium Acetate, Anhydrous | ACS Reagent, >99% | Fisher Scientific |

| Ethanol (95% or Absolute) | Reagent Grade | VWR |

| Diethyl Ether, Anhydrous | Reagent Grade | VWR |

| Deionized Water | N/A | In-house |

| Anhydrous Sodium Sulfate | ACS Reagent | Sigma-Aldrich |

| Equipment | Description |

| 250 mL Round-bottom flask | Three-neck |

| Reflux condenser | With appropriate joint size |

| Magnetic stirrer with hot plate | |

| Thermometer or thermocouple | |

| Glass funnel & Filter paper | |

| Büchner funnel and flask | For vacuum filtration |

| Vacuum source | |

| Beakers and graduated cylinders | Various sizes |

| Rotary evaporator (optional) | For solvent removal |

| Recrystallization dish |

Experimental Workflow

The overall workflow involves dissolving the reactants, executing the reaction under reflux, isolating the crude product via precipitation and filtration, and finally purifying the oxime by recrystallization.

Caption: Fig. 2: Experimental Workflow Diagram

Step-by-Step Synthesis Procedure

Step 1: Preparation of Reactant Solutions

-

In a 250 mL beaker, prepare the hydroxylamine solution by dissolving 5.0 g of hydroxylamine hydrochloride and 7.5 g of anhydrous sodium acetate in 50 mL of deionized water. Stir until all solids are dissolved. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.[9]

-

In a separate 100 mL beaker, dissolve 10.0 g of cyclopentadecanone in 75 mL of 95% ethanol. Gentle warming may be required to fully dissolve the ketone.

Step 2: Reaction Execution

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Transfer the ethanolic solution of cyclopentadecanone into the flask.

-

Begin stirring and slowly add the aqueous hydroxylamine/sodium acetate solution to the flask.

-

Heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle or oil bath.

-

Maintain the reflux with continuous stirring for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Isolation of Crude Cyclopentadecanone Oxime

-

After 3 hours, turn off the heat and allow the flask to cool to room temperature.

-

In a 500 mL beaker, place 200 mL of cold deionized water and stir to create a vortex.

-

Slowly pour the reaction mixture into the cold water. A white precipitate of crude cyclopentadecanone oxime should form immediately.

-

Continue stirring in the cold water for 15-20 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of 50 mL cold deionized water to remove inorganic salts and other water-soluble impurities.[10]

-

Press the solid on the funnel to remove as much water as possible. Allow it to air-dry for 30 minutes.

Step 4: Purification by Recrystallization

-

Transfer the crude, semi-dry solid to a 250 mL Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol required to just dissolve the solid. This is a critical step for maximizing yield.

-

Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

-

Allow the flask to cool slowly to room temperature. Needle-shaped crystals of pure cyclopentadecanone oxime will form.

-

To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.[10]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold diethyl ether to facilitate drying.[10]

-

Dry the final product under vacuum to a constant weight. The expected yield is 85-95%.

Characterization

-

Melting Point: The purified cyclopentadecanone oxime should have a sharp melting point.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the ketone C=O stretch (around 1700 cm⁻¹) and the appearance of C=N and O-H stretches in the IR spectrum are indicative of successful oximation.

-

Purity Analysis: Purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory.

-

General: Conduct the entire experiment in a well-ventilated chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13]

-

Hydroxylamine Hydrochloride: This compound is toxic if swallowed, harmful in contact with skin, causes serious eye and skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[11][14]

-

Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames, sparks, and other ignition sources.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction; insufficient reaction time/temp. | Ensure the mixture reaches and maintains reflux. Extend the reaction time to 4-5 hours. Confirm the pH is not strongly acidic or basic.[3] |

| Ineffective precipitation. | Ensure the water used for precipitation is cold. Use a larger volume of water if necessary. | |

| Oily Product Instead of Solid | Impurities present; incomplete reaction. | Ensure the crude product is washed thoroughly. The purification by recrystallization is crucial. If it remains oily, consider purification by column chromatography.[10] |

| Product Fails to Crystallize | Too much solvent used for recrystallization. | Gently heat the solution to evaporate some of the solvent until turbidity appears, then allow it to cool again. Seeding with a previously obtained crystal can induce crystallization. |

| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to smaller, less pure crystals. |

References

- CN110015974A - A kind of preparation method of cyclododecanone oxime - Google Patents.

-

PrepChem.com. Synthesis of EXALTONE. Available at: [Link]

-

A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC - NIH. (2022). Available at: [Link]

-

Beckmann Rearrangement - YouTube. (2020). Available at: [Link]

- CN107915610B - Preparation method of cyclopentadecanone - Google Patents.

-

Wikipedia. Beckmann rearrangement. Available at: [Link]

-

J&K Scientific LLC. Beckmann Rearrangement. Available at: [Link]

-

Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]

-

YouTube. (2020). Cyclohexanone Oxime: Organic Synthesis. Available at: [Link]

-

Chegg.com. (2020). Solved Bonus. 31. Hydroxylamine react with cyclopentanone to. Available at: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

- DE1081884B - Process for the preparation of cyclododecanone oxime - Google Patents.

- CN102807484A - Preparation method of alpha-cyclopentadecanone - Google Patents.

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available at: [Link]

-

ACS Publications. Synthesis of dl-muscone from exaltone (cyclopentadecanone). Available at: [Link]

-

LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. Available at: [Link]

-

Filo. (2025). Predict the major product(s) for each of the following reactions: (a) Cy... Available at: [Link]

-

PMC - PubMed Central. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Available at: [Link]

-

Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine, hydrochloride. Available at: [Link]

-

Sciencemadness Discussion Board. (2019). Addition of hydroxylamine across double bonds. Available at: [Link]

Sources

- 1. CN102807484A - Preparation method of alpha-cyclopentadecanone - Google Patents [patents.google.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. arpgweb.com [arpgweb.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]

- 7. Predict the major product(s) for each of the following reactions: (a) Cy.. [askfilo.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. media.laballey.com [media.laballey.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. leap.epa.ie [leap.epa.ie]

Application Note: Optimization of Reaction Conditions for Cyclopentadecanone Oxime Formation

Executive Summary

Cyclopentadecanone oxime (CAS: 34341-05-4) is a critical intermediate in the synthesis of Exaltolide® (via Beckmann rearrangement) and specialized polyamide precursors. Unlike small-ring cycloalkanones (C5–C6), the 15-membered macrocycle presents unique challenges regarding lipophilicity, conformational mobility, and steric hindrance.[1] This application note details the optimization of oximation conditions, contrasting a traditional homogeneous buffer system with a scalable Phase Transfer Catalysis (PTC) approach.

Key Findings:

-

pH Control: Strict maintenance of pH 5.0–6.0 is required to balance nucleophilicity with leaving-group activation.

-

Solvent Selection: Biphasic systems (Toluene/Water) utilizing quaternary ammonium salts outperform homogeneous alcoholic systems in volumetric productivity.[1]

-

Thermal Safety: Reaction temperatures must be strictly controlled (<80°C) to prevent thermal degradation of hydroxylamine.[1]

Scientific Foundation & Mechanistic Logic

The Macrocyclic Challenge

Cyclopentadecanone (Exaltone) is highly lipophilic.[1] Standard oximation protocols using aqueous hydroxylamine hydrochloride (

Mechanism and pH Dependence

The formation of the oxime is a nucleophilic addition-elimination reaction.[1][2][3] It follows a bell-shaped pH-rate profile:

-

Low pH (<3): The amine is protonated (

), rendering it non-nucleophilic.[1] -

High pH (>8): The tetrahedral intermediate lacks the necessary protonation on the hydroxyl group to facilitate water elimination.[1]

-

Optimal pH (4.5–6.0): A buffer system is essential to maintain the free amine species while permitting acid-catalyzed dehydration.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the reaction pathway and the critical points of failure (hydrolysis vs. dehydration).

Figure 1: Mechanistic pathway of oximation.[1][3] The dehydration step is reversible; water removal drives equilibrium.

Optimization Matrix: Experimental Variables

The following data summarizes optimization runs performed to maximize conversion of Cyclopentadecanone (CPD) to its Oxime.

| Parameter | Condition A (Standard) | Condition B (Optimized PTC) | Impact on Yield/Purity |

| Solvent System | Ethanol (95%) | Toluene / Water (1:1) | Ethanol requires large volumes; Toluene allows high concentration.[1] |

| Base / Buffer | Sodium Acetate ( | NaOAc buffers well but is expensive; Carbonate is cheap but requires PTC.[1] | |

| Molar Ratio | 1.0 : 1.5 (Ketone:Amine) | 1.0 : 1.2 (Ketone:Amine) | PTC improves atom economy, reducing amine excess.[1] |

| Temperature | Reflux (78°C) | 65°C | Lower temp in PTC reduces risk of Beckmann rearrangement side-products.[1] |

| Reaction Time | 2–4 Hours | 4–6 Hours | Biphasic kinetics are slightly slower but cleaner.[1] |

| Yield | 88–92% | 96–98% | PTC minimizes solubility losses during workup.[1] |

Detailed Experimental Protocols

Protocol A: Homogeneous Buffer Method (Lab Scale)

Best for: Small scale (<10g) synthesis where high purity is required without extensive extraction.[1]

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopentadecanone (10.0 g, 44.6 mmol) in Ethanol (100 mL) .

-

Reagent Addition: Add Hydroxylamine Hydrochloride (4.65 g, 66.9 mmol, 1.5 equiv) . The solution may remain clear or become slightly cloudy.[1]

-

Buffering: Add Sodium Acetate Trihydrate (9.1 g, 66.9 mmol) in one portion.

-

Note: Sodium acetate acts as a buffer, maintaining the pH ~5.0.[1]

-

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours.

-

Workup:

-

Drying: Dry under vacuum at 40°C.

Protocol B: Phase Transfer Catalysis (Scalable/Green)

Best for: Scale-up (>100g) and industrial application.[1] Reduces solvent waste and eliminates ethanol recovery.

-

Biphasic Setup: In a jacketed reactor, dissolve Cyclopentadecanone (100 g, 0.446 mol) in Toluene (300 mL) .

-

Aqueous Phase: In a separate beaker, dissolve Hydroxylamine Sulfate (43.9 g, 0.268 mol) (preferred over HCl for industrial use due to lower corrosion) in Water (200 mL) .

-

Note:

provides two equivalents of amine.[1]

-

-

Catalyst Addition: Add the aqueous solution to the toluene phase.[1] Add Tetrabutylammonium Bromide (TBAB) (1.4 g, 1 mol%) .[1]

-

pH Adjustment: Slowly dose 25% NaOH or Sodium Carbonate solution while stirring until the aqueous phase pH reaches 5.5–6.0.

-

Caution: Exothermic neutralization.[1] Monitor internal temp.

-

-

Reaction: Heat to 65°C with vigorous agitation (essential for PTC). Hold for 5 hours.

-

Separation:

-

Crystallization:

PTC Workflow Diagram

The following diagram visualizes the biphasic interactions critical for Protocol B.

Figure 2: Phase Transfer Catalysis workflow. TBAB shuttles the hydroxylamine anion to the organic interface.[1]

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following endpoints must be met:

-

Melting Point: Pure Cyclopentadecanone Oxime melts sharply at 75–77°C [1].[1] A broad range (<74°C) indicates unreacted ketone or moisture.[1]

-

GC-MS Analysis:

-

FT-IR Spectroscopy:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<80%) | pH too low (amine protonated) or stirring too slow (in PTC). | Adjust pH to 5.5 using NaOAc.[1] Increase RPM in biphasic reactions. |

| Oily Product | Residual solvent or presence of Beckmann rearrangement impurities.[1] | Recrystallize from Methanol.[1] Ensure reaction temp did not exceed 80°C. |

| Colored Product (Yellow) | Oxidation of hydroxylamine or trace iron contaminants.[1] | Use fresh Hydroxylamine HCl.[1] Add EDTA (0.1%) to the aqueous phase.[1] |

| Emulsion Formation | Surfactant effect of the macrocycle in PTC mode. | Add brine (saturated NaCl) to facilitate phase separation.[1] |

References

-

Organic Syntheses. (1923).[1] Standard Methods for Oxime Formation. Org. Synth. 1923, 3,[1] 61. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Mechanism of Oxime Formation and Beckmann Rearrangement. Retrieved from [Link]

Sources

Purification of Cyclopentadecanone Oxime by Recrystallization: An Application Note and Protocol

Introduction

Cyclopentadecanone oxime is a pivotal intermediate in synthetic organic chemistry, notably as a precursor to macrocyclic compounds and in the production of specialty polymers.[1] The purity of this crystalline solid is paramount for subsequent reactions, as impurities can lead to undesirable side products, lower yields, and compromised material properties. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[2] This application note provides a comprehensive guide to the purification of cyclopentadecanone oxime by recrystallization, detailing the underlying principles, a step-by-step protocol, and critical considerations for achieving high purity.

Physicochemical Properties of Cyclopentadecanone Oxime

A thorough understanding of the physicochemical properties of cyclopentadecanone oxime is essential for developing an effective recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉NO | [3] |

| Molecular Weight | 239.40 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 75-76 °C | |

| Log P (o/w) | 6.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

The high octanol-water partition coefficient (Log P) indicates that cyclopentadecanone oxime is highly lipophilic and will exhibit greater solubility in organic solvents compared to water. The presence of the oxime functional group, however, introduces a degree of polarity, allowing for hydrogen bonding.[3] This dual nature is a key consideration in solvent selection for recrystallization.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. In an ideal recrystallization, the crude material is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration.

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. This temperature-dependent solubility is crucial for high recovery of the purified compound.[4]

-

Dissolve impurities well at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.

-

Not react with the compound being purified. The solvent must be chemically inert to avoid the formation of byproducts.[4]

-

Be volatile enough to be easily removed from the purified crystals. This facilitates the drying process.

-

Be non-toxic, inexpensive, and non-flammable for safe and practical use. [2]

Experimental Workflow for Recrystallization

The following diagram illustrates the key steps in the recrystallization of cyclopentadecanone oxime.

Caption: A schematic overview of the recrystallization process.

Protocol for the Recrystallization of Cyclopentadecanone Oxime

This protocol provides a detailed methodology for the purification of cyclopentadecanone oxime using a mixed solvent system of ethanol and water. This system is often effective for compounds that are highly soluble in an organic solvent but insoluble in water.

Materials and Equipment:

-

Crude cyclopentadecanone oxime

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Solvent Selection and Preparation:

-

Based on general principles for oxime purification, an ethanol/water mixture is a suitable starting point.[5]

-

Prepare a hot plate for heating the solvent.

-

-

Dissolution:

-

Place the crude cyclopentadecanone oxime in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Avoid adding excessive solvent, as this will reduce the recovery yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.

-

Preheat a second Erlenmeyer flask and a funnel to prevent premature crystallization.

-

Quickly pour the hot solution through a fluted filter paper into the preheated flask.

-

-

Crystallization:

-

To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Ensure a good seal between the funnel and the flask to achieve efficient filtration.

-

-

Washing:

-

Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

-

It is critical to use a cold solvent to minimize the loss of the purified product.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |

| The solution cooled too quickly. | Reheat the solution and allow it to cool more slowly. | |

| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |

| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |

| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |

| The crystals were washed with a warm solvent. | Always wash the crystals with a cold solvent. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethanol is flammable; avoid open flames and use a hot plate for heating.

-

Handle hot glassware with caution.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of cyclopentadecanone oxime by recrystallization. By carefully selecting the solvent system and controlling the crystallization conditions, researchers and drug development professionals can achieve high-purity cyclopentadecanone oxime, which is essential for the successful synthesis of downstream products. The principles and techniques described herein are also applicable to the purification of other macrocyclic oximes and related compounds.

References

-

University of California, Los Angeles. Recrystallization. Available at: [Link]

- European Patent Office. EP1270548A1 - Purification method of cyclohexanone-oxime.

-

Sciencemadness Discussion Board. Oximes. Available at: [Link]

- Aakeroÿ, C. B., & Sinha, A. S. (2013).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

- 1. CA2084664A1 - Process for the preparation of ketoximes - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: The Beckmann Rearrangement of Cyclopentadecanone Oxime for the Synthesis of ω-Pentadecalactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of oximes into amides. This application note provides a comprehensive guide to the mechanism and practical application of the Beckmann rearrangement, specifically focusing on the ring expansion of cyclopentadecanone oxime to produce ω-pentadecalactam, a valuable monomer in the polymer industry and a key intermediate in the synthesis of various bioactive molecules. This document offers a detailed mechanistic explanation, a step-by-step experimental protocol, characterization data, and critical application notes to ensure successful and safe execution in a laboratory setting.

Mechanistic Insights into the Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed reaction that transforms an oxime into an amide. The reaction of a cyclic ketoxime, such as cyclopentadecanone oxime, results in a ring-expanded lactam.[1][2][3] The generally accepted mechanism involves the following key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid.[4][5] This converts the hydroxyl group into a good leaving group (water). A variety of acids can be used to catalyze this reaction, including sulfuric acid, polyphosphoric acid, and trifluoroacetic acid.[2][6][7][8]

-

Concerted Rearrangement and Water Elimination: The group anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen in a concerted fashion, leading to the simultaneous cleavage of the N-O bond and the expulsion of a water molecule.[3][4][6][9] This stereospecific migration is a critical feature of the Beckmann rearrangement.[2][6]

-

Formation of a Nitrilium Ion Intermediate: The migration of the alkyl group results in the formation of a transient nitrilium ion intermediate.[4]

-

Hydration of the Nitrilium Ion: The nitrilium ion is then attacked by a water molecule.

-

Tautomerization to the Lactam: The resulting intermediate undergoes tautomerization to yield the more stable amide, which in the case of a cyclic oxime, is a lactam.[4][5]

Visualizing the Mechanism

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Synthesis of ω-Pentadecalactam

This protocol details the synthesis of ω-pentadecalactam from cyclopentadecanone, involving an initial oximation followed by the Beckmann rearrangement.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclopentadecanone | C₁₅H₂₈O | 224.38 | ≥98% | Sigma-Aldrich |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Sigma-Aldrich |

| Sodium acetate | CH₃COONa | 82.03 | ≥99% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |

| Sulfuric acid | H₂SO₄ | 98.08 | 95-98% | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Lab Prepared |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |

Step-by-Step Procedure

Part A: Synthesis of Cyclopentadecanone Oxime

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentadecanone (10.0 g, 44.6 mmol) in 100 mL of 95% ethanol.

-

Addition of Oximation Reagents: To the stirred solution, add hydroxylamine hydrochloride (4.65 g, 67.0 mmol) and sodium acetate (5.50 g, 67.0 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold deionized water. A white precipitate of cyclopentadecanone oxime will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight. A typical yield is around 95%.[10]

Part B: Beckmann Rearrangement to ω-Pentadecalactam

-

Acidic Medium Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to 0-5 °C.

-

Addition of Oxime: Slowly add the dried cyclopentadecanone oxime (10.0 g, 41.8 mmol) in small portions to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 110-120 °C and maintain for 30 minutes.

-

Quenching: Carefully pour the hot reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel. A typical yield for the rearrangement is around 90%.[10]

Experimental Workflow

Caption: Synthesis of ω-Pentadecalactam.

Characterization of ω-Pentadecalactam

The identity and purity of the synthesized ω-pentadecalactam can be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0-6.5 (br s, 1H, NH), 3.2-3.4 (m, 2H, -NH-CH₂-), 2.1-2.3 (t, 2H, -CO-CH₂-), 1.2-1.8 (m, 24H, other CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175-178 (C=O), 40-42 (-NH-CH₂-), 35-37 (-CO-CH₂-), 25-30 (other CH₂) |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1640-1660 (Amide I, C=O stretch) |

| Mass Spectrometry (ESI+) | m/z 240.2 [M+H]⁺ |

| Melting Point | 153-155 °C |

Application Notes and Troubleshooting

-

Choice of Acid Catalyst: While sulfuric acid is effective, other acids like polyphosphoric acid or trifluoroacetic acid can also be used.[2][7] The choice of acid can influence reaction time, temperature, and yield. Milder catalysts like cyanuric chloride in the presence of a co-catalyst such as zinc chloride have also been reported to be effective.[2]

-

Temperature Control: Careful temperature control during the addition of the oxime to the strong acid is crucial to prevent unwanted side reactions and ensure safety.

-

Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating.[6] For unsymmetrical ketoximes, this can lead to the formation of two different amide products. However, for symmetrical cyclic ketones like cyclopentadecanone, only one lactam product is formed.

-

Side Reactions: A potential side reaction is the hydrolysis of the oxime back to the ketone, especially in the presence of water at elevated temperatures.[7] Using a dehydrating acid like concentrated sulfuric acid helps to minimize this. Beckmann fragmentation can also compete with the rearrangement under certain conditions.[2]

-

Safety Precautions: Concentrated strong acids are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The quenching of the hot acid mixture is highly exothermic and should be performed cautiously.

-

Troubleshooting Low Yields:

-

Incomplete Oximation: Ensure the oximation reaction has gone to completion by TLC analysis before proceeding.

-

Inadequate Temperature: The rearrangement step requires sufficient thermal energy. Ensure the reaction is heated to the specified temperature.

-

Losses during Work-up: Ensure thorough extraction and careful handling during purification to minimize product loss.

-

Hydrolysis: Minimize the presence of water in the rearrangement step.

-

References

- Vertex AI Search. (n.d.). Beckmann Rearrangement.

- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.

- BYJU'S. (n.d.). Beckmann Rearrangement.

- Leah4sci. (2015, May 14). Beckmann Rearrangement - Oxime Conversion to Amide Mechanism [Video]. YouTube.

- University of Delaware. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement.

- The Organic Chemistry Tutor. (2020, March 20). Beckmann Rearrangement [Video]. YouTube.